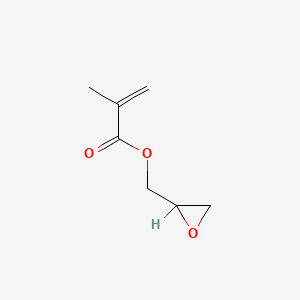

Glycidyl methacrylate

Description

Properties

IUPAC Name |

oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZRXNHHFUQHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-05-4 | |

| Record name | Poly(glycidyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025361 | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 189 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

181 °F (NTP, 1992), 84 °C (Tag open cup) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.9 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-91-2, 25067-05-4 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, - 2-oxiranylmethyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8WN29J8VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

freezing pt: -41.5 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical and physical properties of glycidyl methacrylate?

An In-depth Technical Guide on the Core Chemical and Physical Properties of Glycidyl (B131873) Methacrylate (B99206)

For Researchers, Scientists, and Drug Development Professionals

Glycidyl methacrylate (GMA) is a bifunctional monomer of significant interest in polymer chemistry and material science.[1] Its unique structure, containing both a polymerizable methacrylate group and a reactive epoxy (oxirane) ring, allows for a wide range of chemical modifications and the synthesis of functional polymers with tailored properties.[2][3] This dual reactivity makes GMA an invaluable building block in diverse applications, including the development of advanced coatings, adhesives, resins, and sophisticated biomedical materials for drug delivery and tissue engineering.[4][5][6]

This guide provides a comprehensive overview of the essential chemical and physical properties of glycidyl methacrylate, detailed experimental protocols for their determination, and visual representations of its key chemical behaviors.

Physicochemical Properties

The physical and chemical characteristics of glycidyl methacrylate are summarized below. This data is crucial for its proper handling, storage, and application in various experimental and industrial settings.

Table 1: Physical Properties of Glycidyl Methacrylate

| Property | Value | Units |

| Molecular Formula | C₇H₁₀O₃ | - |

| Molecular Weight | 142.15 | g/mol |

| Appearance | Colorless, transparent liquid | - |

| Odor | Fruity, characteristic | - |

| Density | 1.073 - 1.083 | g/cm³ at 20 °C |

| Boiling Point | 189 | °C at 760 mmHg |

| Melting Point | -41.5 to -90 | °C |

| Flash Point | 76 | °C (Closed Cup) |

| Viscosity | 2.14 | mPa·s at 25 °C |

| Refractive Index | 1.448 | at 25 °C |

| Vapor Pressure | 3.15 | mmHg |

| Vapor Density | 4.90 | (Air = 1.0) |

| Water Solubility | Insoluble/Slightly soluble | - |

| log Pow (Octanol/Water Partition Coefficient) | 0.089 - 0.96 | - |

References for Table 1 data:[2][7][8][9]

Table 2: Chemical and Reactivity Properties of Glycidyl Methacrylate

| Property | Description |

| Synonyms | 2,3-Epoxypropyl methacrylate, Methacrylic acid 2,3-epoxypropyl ester |

| CAS Number | 106-91-2 |

| EINECS Number | 203-441-9 |

| Dual Functionality | Contains a methacrylate group, capable of free-radical polymerization, and an epoxy group, which can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, acids, thiols).[2][3] |

| Reactivity | The epoxy group is highly reactive, enabling post-polymerization modification of GMA-containing polymers.[1][8] The methacrylate group readily copolymerizes with a wide range of vinyl monomers.[10][11] |

| Thermal Stability | Exhibits good thermal stability, suitable for applications requiring high-temperature processing.[1] However, elevated temperatures can induce hazardous polymerization.[12] |

| Adhesion Properties | The epoxy functionality imparts strong adhesion, making it a key component in adhesives and coatings.[1] |

| Compatibility | Compatible with a wide array of polymers, often used as a reactive diluent or modifier.[1] |

References for Table 2 data:[1][2][3][8][10][11][12]

Logical Relationship of GMA's Dual Functionality

Glycidyl methacrylate's versatility stems directly from its two distinct reactive sites. The methacrylate group allows it to be incorporated into polymer backbones, while the pendant epoxy group remains available for subsequent chemical reactions. This relationship is fundamental to its use in creating functional materials.

Experimental Protocols

The following sections outline the methodologies for determining key properties of glycidyl methacrylate and for its use in polymerization.

Determination of Physical Properties

a) Viscosity Measurement (Rotational Viscometer)

This protocol is based on the principles outlined in ASTM D2196 for non-Newtonian materials.[7]

-

Objective: To measure the dynamic viscosity of liquid GMA at a specified temperature.

-

Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle, and a low-volume sample container.

-

Methodology:

-

Calibrate the viscometer according to the manufacturer's instructions using a standard viscosity fluid.

-

Equilibrate the GMA sample to the target temperature (e.g., 25 °C) using the water bath.

-

Place a known volume of the temperature-equilibrated sample into the container.

-

Immerse the selected spindle into the liquid up to the immersion mark. The spindle choice depends on the expected viscosity range.

-

Set the viscometer to a specific rotational speed (rpm). For low-viscosity liquids like GMA, higher speeds may be necessary.

-

Allow the reading to stabilize for at least 60 seconds before recording the torque percentage.

-

The viscosity in mPa·s (or cP) is calculated from the torque reading and the spindle/speed factor provided by the manufacturer.

-

Repeat the measurement at different rotational speeds to assess if the fluid exhibits Newtonian behavior.

-

b) Flash Point Determination (Small Scale Closed-Cup)

This protocol follows the principles of ASTM D3278, a standard method for determining the flash point of liquids.[1][13][14]

-

Objective: To determine the lowest temperature at which GMA vapor will ignite when an ignition source is applied.

-

Apparatus: Small scale closed-cup flash point tester (e.g., Setaflash), temperature controller, ignition source (gas flame or electric igniter), and a sample syringe.

-

Methodology:

-

Ensure the sample cup is clean and dry.

-

Set the apparatus to the expected flash point temperature. For a determination test (Method B), start at a temperature below the expected flash point.

-

Inject a 2 mL sample of GMA into the sample cup and securely close the lid.

-

Allow the sample to reach thermal equilibrium with the cup (typically 1-2 minutes).

-

Apply the ignition source by operating the shutter mechanism. Observe for a flash inside the cup.

-

If no flash occurs, increase the temperature in increments (e.g., 1-2 °C) and repeat the test with a fresh sample for each increment.

-

The flash point is the lowest temperature at which a distinct flash is observed.

-

Record the flash point corrected for barometric pressure.

-

c) Boiling Point Determination (Distillation Method)

This protocol is based on standard laboratory distillation procedures, such as those described in OECD Guideline 103.[15][16][17]

-

Objective: To determine the temperature at which the vapor pressure of GMA equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, calibrated thermometer, heating mantle, and boiling chips.

-

Methodology:

-

Place a volume of GMA (e.g., 25-50 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the first drop of distillate falls from the condenser into the receiving flask.

-

Continue distillation and record the temperature when a steady stream of condensate is observed and the temperature reading is stable. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure, as the boiling point is pressure-dependent.

-

Free-Radical Polymerization of Glycidyl Methacrylate

This protocol describes a typical lab-scale solution polymerization to synthesize poly(glycidyl methacrylate).[18][19][20]

-

Objective: To synthesize a linear polymer of GMA via free-radical initiation.

-

Materials: Glycidyl methacrylate (monomer), toluene (B28343) or tetrahydrofuran (B95107) (THF) (solvent), Azobisisobutyronitrile (AIBN) (initiator), round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet, and a non-polar solvent for precipitation (e.g., hexane (B92381) or methanol).

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve a specific amount of GMA in the chosen solvent (e.g., to achieve a 20-30% w/v concentration).

-

Add the initiator, AIBN (typically 0.5-1.0 mol% relative to the monomer).

-

De-gas the solution by bubbling with an inert gas (nitrogen or argon) for 20-30 minutes to remove oxygen, which inhibits radical polymerization.

-

Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) in an oil bath while stirring.

-

Maintain the reaction under an inert atmosphere for a set period (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

After the reaction time, cool the mixture to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a large excess of a stirred non-polar solvent (e.g., hexane). The polymer will appear as a white solid.

-

Collect the precipitated poly(glycidyl methacrylate) by filtration, wash with fresh non-polar solvent, and dry in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.

-

Key Reaction Mechanisms

Free-Radical Polymerization

The polymerization of GMA's methacrylate group proceeds via a classic free-radical chain-growth mechanism involving initiation, propagation, and termination steps.[21][22]

Epoxy Ring-Opening Reaction

The pendant epoxy group on a poly(GMA) chain is susceptible to nucleophilic attack, most commonly by amines. This reaction is fundamental to cross-linking or functionalizing GMA-based materials.[8][10][23]

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) [store.astm.org]

- 4. scielo.br [scielo.br]

- 5. ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) - Savant Labs [savantlab.com]

- 6. researchgate.net [researchgate.net]

- 7. chemquest.com [chemquest.com]

- 8. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ASTM D3278 (Flash Point by Small Scale Closed-Cup Apparatus) – SPL [spllabs.com]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. testinglab.com [testinglab.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. search.library.doc.gov [search.library.doc.gov]

- 18. mdpi.com [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.rsc.org [pubs.rsc.org]

Glycidyl methacrylate synthesis and purification methods.

An In-depth Technical Guide to the Synthesis and Purification of Glycidyl (B131873) Methacrylate (B99206) (GMA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycidyl methacrylate (GMA) is a bifunctional monomer of significant industrial importance, featuring both a reactive epoxy group and a polymerizable methacrylate group.[1][2][3] This unique structure makes it a crucial building block in the synthesis of polymers for a wide array of applications, including high-performance coatings, adhesives, resin modifiers, and biomedical materials.[1][4][5] This guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for GMA, presenting detailed experimental protocols, comparative data, and process diagrams to support research and development efforts.

Synthesis of Glycidyl Methacrylate

The industrial production of Glycidyl Methacrylate predominantly follows two well-established pathways: the reaction involving epichlorohydrin (B41342) and the transesterification of methyl methacrylate with glycidol.

Epichlorohydrin-Based Synthesis

This is the most common industrial method and can be performed in one or two steps. The core of this process is the reaction between an epichlorohydrin (ECH) molecule and a source of methacrylic acid (MAA).

A. Two-Step Process: Methacrylic Acid and Epichlorohydrin

This route involves the initial formation of a chlorohydrin ester intermediate, followed by a dehydrochlorination step to form the final epoxy ring.[6][7]

-

Esterification: Methacrylic acid reacts with epichlorohydrin in the presence of a catalyst to form 3-chloro-2-hydroxypropyl methacrylate.[1]

-

Ring-Closure (Dehydrochlorination): The intermediate is then treated with a basic solution, such as an alkaline aqueous solution or a basic carbonate, to induce a ring-closure reaction, yielding GMA and a salt byproduct.[1]

B. One-Step Process: Alkali Metal Methacrylate and Epichlorohydrin

This approach directly yields GMA by reacting an alkali metal salt of methacrylic acid (e.g., sodium methacrylate) with epichlorohydrin.[1][2][6] This process is often facilitated by a phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, to enhance the reaction between the aqueous and organic phases.[1][6][8][9] The water content in the reaction system is a critical parameter and is typically controlled between 500 to 2000 ppm to optimize the reaction.[5][6]

Transesterification Synthesis

An alternative, chlorine-free route to GMA is the transesterification reaction between methyl methacrylate (MMA) and glycidol.[1][10] This reaction is carried out in the presence of a basic catalyst, such as an alkali metal compound or a tertiary amine.[11][12] Methanol (B129727) is produced as a byproduct and is typically removed by distillation during the reaction to drive the equilibrium towards the product side.[11] This method is advantageous as it avoids the chlorine impurities often associated with the epichlorohydrin route.[10]

Synthesis Data and Experimental Protocols

Comparative Synthesis Data

The following table summarizes quantitative data for various GMA synthesis methods, providing a comparative overview of reaction conditions and outcomes.

| Method | Reactants | Catalyst/Reagent | Key Conditions | Yield | Purity | Source |

| Epichlorohydrin (Two-Step) | Methacrylic Acid, Epichlorohydrin | Quaternary Ammonium Resin, p-hydroxyanisole | 85°C, 5 hours, N₂ atmosphere | 93.5% | >99% (after column chromatography) | [13] |

| Epichlorohydrin (One-Step) | Sodium Methacrylate, Epichlorohydrin | Tetramethylammonium Chloride, Polymerization Inhibitor | 80-120°C, 1-5 hours, Water content: 1100 ppm | 92% | 99.2% | [6] |

| Transesterification | Methyl Methacrylate, Glycidol | 4-dimethylaminopyridine (B28879), Hydroquinone (B1673460) methyl ether | 80°C, 1 hour, N₂ bubbling | 85% | >99% (after column chromatography) | [14] |

| Transesterification | Methyl Methacrylate, Glycidol | Pyridine derivatives | 50-100°C, 0.5-5 hours | Not specified | Not specified | [10] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Methacrylic Acid and Epichlorohydrin [13]

-

Charging the Reactor: To a 2-liter reactor equipped with a stirrer, thermometer, and reflux condenser, add 411g of methacrylic acid, 1076g of epichlorohydrin, 19.8g of a quaternary ammonium type strongly basic anion exchange resin, and 1.2g of p-hydroxyanisole (as a polymerization inhibitor).

-

Inerting: Purge the reactor with nitrogen three times to create an inert atmosphere.

-

Reaction: Heat the reactor to 85°C and maintain this temperature with stirring for 5 hours.

-

Cooling and Analysis: After the reaction period, turn off the heating and stirring and allow the reactor to cool to room temperature.

-

Product Analysis: Take a sample for Gas Chromatography (GC) analysis to confirm the conversion of methacrylic acid (typically >99%). The crude product contains GMA with a selectivity of approximately 93.6%.[13]

-

Purification: The crude product is then subjected to purification, typically column chromatography, to obtain the final pure product.[13]

Protocol 2: Synthesis via Sodium Methacrylate and Epichlorohydrin [6][14]

-

Reactant Preparation: Prepare sodium methacrylate by neutralizing methacrylic acid with a 30% aqueous sodium hydroxide (B78521) solution, followed by spray drying to obtain a powder with a low water content (e.g., 0.08%).[6]

-

Charging the Reactor: In a reactor equipped with a stirrer, thermometer, and reflux condenser, place 54kg of sodium methacrylate powder, 139kg of epichlorohydrin, 0.35kg of a phase transfer catalyst (e.g., triethylbenzylammonium chloride), and 0.6kg of an inhibitor (e.g., thiazine).[14]

-

Water Content Adjustment: Determine the water content of the system using the Karl Fischer method and adjust it to within the 500-2000 ppm range by adding a calculated amount of water.[6]

-

Reaction: Stir and heat the mixture, maintaining the reactor temperature at 90-95°C for 3 hours.[14]

-

Cooling and Separation: After the reaction, cool the mixture to 40°C. The by-produced sodium chloride is then separated by filtration or centrifugation.[6][14] The resulting filtrate is crude GMA.

Protocol 3: Transesterification Synthesis [14]

-

Charging the Reactor: In a three-necked flask equipped with a separator and thermometer, add 30.21g of methyl methacrylate, 3.3g of glycidol, 32mg of hydroquinone methyl ether (inhibitor), and 30mg of 4-dimethylaminopyridine (catalyst).

-

Reaction: Heat the reaction to 80°C for 1 hour. Continuously bubble nitrogen through the mixture to facilitate the removal of the methanol byproduct.

-

Removal of Excess Reactant: After the reaction, remove the excess methyl methacrylate via vacuum distillation (e.g., 50°C water bath, 0.08 MPa vacuum) to obtain crude GMA.

-

Purification: Purify the crude product using column chromatography (e.g., 200-300 mesh silica (B1680970) gel, eluting with a 4:1 mixture of n-hexane and ether) to yield the final product.[14]

Purification of Glycidyl Methacrylate

The purification of crude GMA is critical to remove unreacted starting materials, catalysts, byproducts (like salts and chlorine compounds), and polymerization inhibitors to achieve the high purity required for most applications.[4][15]

Primary Purification Techniques

-

Distillation: Vacuum distillation is the most common method for purifying GMA.[6][14][16] This technique effectively separates GMA from less volatile heavy impurities and more volatile components like unreacted epichlorohydrin.[16] To prevent polymerization at elevated temperatures, distillation is performed under reduced pressure and in the presence of polymerization inhibitors.[11][16] A multi-stage distillation process is often employed industrially.[14]

-

Azeotropic Distillation: This method can be used to remove specific impurities. For instance, water can be used as a solvent to form a low-boiling point heteroazeotrope with epichlorohydrin and other light impurities, facilitating their removal in a first distillation stage.[16]

-

Washing/Extraction: The crude reaction mixture is often washed with water or a dilute aqueous solution to remove water-soluble impurities like salts (e.g., NaCl formed during the epichlorohydrin process) and residual catalyst.[1][6][8][9] This step is typically performed at controlled low temperatures (-13°C to 20°C) to minimize product loss.[1]

-

Adsorption: Treatment with adsorbent materials like montmorillonite (B579905) minerals can be employed to remove dissolved basic catalysts before distillation, which helps prevent polymerization during the purification step.[11]

-

Column Chromatography: For achieving very high purity levels, particularly on a laboratory scale, column chromatography is an effective method.[13][14]

Purification Data

| Method | Starting Material | Key Conditions | Resulting Purity / Impurity Level | Yield | Source |

| Vacuum Distillation | Crude GMA from One-Step ECH reaction | 15-20 mmHg pressure, 65-66°C tower top temp. | 99.2% GMA, 33 ppm Epichlorohydrin | 92% | [6] |

| Multi-stage Vacuum Distillation | Crude GMA from One-Step ECH reaction | 1st column: 70°C, 4kPa. 3rd column: 110°C, 2.5kPa. | 99.2% GMA | 72.6% | [14] |

| Distillation (Post-stripping) | Crude GMA | Absolute pressure 3-4 mmHg, Column top temp. 57-60°C | Chlorine concentration: 90 ppm | 76.7% | [15] |

| Azeotropic Distillation | Crude GMA containing epichlorohydrin | Two stages using a solvent (e.g., water) to form azeotropes | Freed from light and heavy impurities | Not specified | [16] |

General Purification Protocol

-

Filtration: After the synthesis reaction, filter the crude product to remove solid byproducts, such as sodium chloride, and any solid catalyst residues.[6]

-

Washing: Transfer the filtered crude GMA to a separation funnel or vessel. Wash the liquid with water or a dilute aqueous solution to remove any remaining salts or water-soluble impurities.[1][6] Allow the layers to separate and collect the organic (GMA) layer.

-

Drying: Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate) to remove dissolved water.

-

Inhibitor Addition: Add a polymerization inhibitor (e.g., hydroquinone methyl ether) to the dried, crude GMA before distillation.[14]

-

Vacuum Distillation: Set up a vacuum distillation apparatus.

-

First Stage (Topping): Initially, distill under a moderate vacuum to remove highly volatile impurities, such as residual epichlorohydrin.[16]

-

Second Stage (Main Fraction): Increase the vacuum (lower the pressure) and collect the main fraction of pure GMA at its corresponding boiling point. For example, at a pressure of 3-4 mmHg, GMA distills at 57-60°C.[15]

-

-

Product Storage: Store the purified GMA in a cool, dark place with a small amount of polymerization inhibitor to ensure stability.

Process and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core synthesis and purification workflows.

Caption: Primary synthesis pathways for Glycidyl Methacrylate (GMA).

Caption: General workflow for the purification of crude Glycidyl Methacrylate.

References

- 1. Glycidyl Methacrylate: Synthesis, Properties, and Applications [eureka.patsnap.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]

- 4. Production technology & application of glycidyl methacrylate [wchchem.com]

- 5. niir.org [niir.org]

- 6. US5380884A - Method for producing glycidyl methacrylate - Google Patents [patents.google.com]

- 7. globallcadataaccess.org [globallcadataaccess.org]

- 8. The production of glycidyl methacrylate [inis.iaea.org]

- 9. inis.iaea.org [inis.iaea.org]

- 10. CN103214435A - Preparation method of glycidyl methacrylate - Google Patents [patents.google.com]

- 11. JP3250200B2 - Purification method of glycidyl methacrylate - Google Patents [patents.google.com]

- 12. CA1061355A - Process for producing glycidyl methacrylate - Google Patents [patents.google.com]

- 13. Glycidyl methacrylate synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [guidechem.com]

- 15. data.epo.org [data.epo.org]

- 16. US5207874A - Process for the purification of glycidyl (meth)acrylate - Google Patents [patents.google.com]

The Bifunctional Workhorse: A Technical Guide to Glycidyl Methacrylate in Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile monomer that has garnered significant attention across a spectrum of scientific and industrial fields. Its unique bifunctional nature, possessing both a reactive methacrylate group and a strained epoxy ring, allows for a diverse range of chemical modifications and polymer architectures. This dual functionality makes GMA an invaluable tool in the development of advanced materials for applications ranging from industrial coatings and adhesives to sophisticated drug delivery systems and tissue engineering scaffolds. This in-depth technical guide provides a comprehensive overview of the core principles of GMA chemistry, detailed experimental protocols for its use, and a summary of its impact on material properties.

The Core Chemistry of Glycidyl Methacrylate: A Tale of Two Reactive Groups

Glycidyl methacrylate's utility stems from the orthogonal reactivity of its two primary functional groups: the methacrylate vinyl group and the epoxy (oxirane) ring. This allows for a two-stage reaction strategy where one group can be polymerized or reacted while the other remains available for subsequent modification.

1.1. The Methacrylate Group: Gateway to Polymerization

The methacrylate group, with its carbon-carbon double bond, readily undergoes free-radical polymerization. This allows for the formation of a polymethacrylate (B1205211) backbone, to which the epoxy groups are appended as side chains. This polymerization can be initiated by thermal or photoinitiators and can be controlled to produce polymers of varying molecular weights and architectures. Common polymerization techniques include:

-

Free-Radical Polymerization: A widely used method for synthesizing poly(glycidyl methacrylate) (PGMA) and its copolymers.[1]

-

Atom Transfer Radical Polymerization (ATRP): This controlled/"living" radical polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.[2]

-

Suspension and Emulsion Polymerization: These methods are employed to produce GMA-based microspheres and nanoparticles.

1.2. The Epoxy Group: A Hub for Functionalization

The three-membered epoxy ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of post-polymerization modification of GMA-based polymers, enabling the introduction of a wide array of functional groups. The epoxy ring can react with various nucleophiles, including:

-

Amines: Primary and secondary amines react with the epoxy group to form amino alcohols, introducing amine functionality for further reactions or to impart specific properties like pH-responsiveness.[3]

-

Thiols: The thiol-epoxy reaction is a highly efficient "click" reaction that can be used to attach thiol-containing molecules, such as peptides or drugs.

-

Carboxylic Acids: Carboxylic acids can open the epoxy ring to form an ester and a hydroxyl group.[1]

-

Azides: The reaction with sodium azide (B81097) introduces an azide group, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This dual reactivity allows for the creation of a vast library of functional polymers with tailored properties for specific applications.

Quantitative Impact of Glycidyl Methacrylate on Material Properties

The incorporation of GMA into polymer systems can significantly enhance their mechanical and adhesive properties. The reactive nature of the epoxy group allows for improved crosslinking and interfacial adhesion.

Table 1: Enhancement of Mechanical Properties with Glycidyl Methacrylate

| Polymer System | GMA Content/Modification | Tensile Strength (MPa) | Tensile Modulus (GPa) | Impact Strength (kJ/m²) | Reference |

| Polypropylene (PP)/Multilayer Packaging Waste | Without Compatibilizer | 10.214 | - | - | [4] |

| Polypropylene (PP)/Multilayer Packaging Waste | With PP-g-GMA (5.11% grafting) | 12.172 | - | - | [4] |

| High-Density Polyethylene (B3416737) (HDPE)/Rubber Seed Shell | 0% GMA | 16.70 | 4.11 | - | [2] |

| High-Density Polyethylene (HDPE)/Rubber Seed Shell | 1% GMA | 21.35 | 4.35 | - | [2] |

| Polylactic Acid (PLA)/Bamboo Flour | Unmodified PLA | - | - | - | [5] |

| Polylactic Acid (PLA)/Bamboo Flour | 15% GMA-modified PLA | Increase of 168.86% (Flexural Strength) | Increase of 94.06% (Elastic Modulus) | Increase of 45.67% | [5] |

| Bis-GMA/TEGDMA Dental Composite | 20% Silica Nanoparticles | 103.41 ± 7.62 | - | - | [6] |

| Bis-GMA/TEGDMA Dental Composite | 30% Silica Nanoparticles | 127.91 ± 7.05 | - | - | [6] |

| Bis-GMA/TEGDMA Dental Composite | 40% Silica Nanoparticles | 149.74 ± 8.14 | - | - | [6] |

| EPDM/PS/PA6 Ternary Blend | 0 wt% EPDM-g-GMA | - | - | - | [7] |

| EPDM/PS/PA6 Ternary Blend | 7.5 wt% EPDM-g-GMA | Improved | Improved | Improved | [7] |

Table 2: Adhesion Strength of GMA-Based Systems

| Adhesive System | Substrate | Shear Strength (MPa) | Reference |

| Poly(GMA-co-BA) with DICY hardener | Copper | 15.5 | [8] |

| Epoxy (Two-Part) | Metals, CFRP | 12–25 | [9] |

| Structural Acrylics | - | 10–22 | [9] |

| Debondable Adhesives (Epoxy-based with disulfide bonds) | Electronic components | ~17 | [9] |

| One-Step Self-Etching Adhesive (iBond) | Moist Dentin | Higher than other tested adhesives | [10] |

| One-Step Self-Etching Adhesive (Xeno III) | Dry Dentin | Higher than other tested adhesives | [10] |

Table 3: Flexural and Compressive Properties of GMA-based Materials

| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Compressive Strength/Modulus | Reference | | :--- | :--- | :--- | :--- |[11][12] | | Bis-GMA based dental composite (Group D with SiO2) | 144 | 5.4 | - |[11][12] | | Bis-GMA based dental composite (Group A with ZrO2) | - | 3.43 | - |[13] | | Bis-GMA/TEGDMA with 20 vol% Montmorillonite | Higher than control | Higher than control | - |[2][6] | | Collagen-GMA Hydrogel (1.0 wt%) | - | - | ~2.5 kPa (modulus) |[2][6] | | Gellan Gum Methacryloyl/Fibrin Hydrogel (GG5GMa13F7) | - | - | ~4.5 kPa (compressive modulus) |[8] | | GelMA Hydrogels (10% w/v, dual cross-linked) | - | - | 164 ± 9 kPa (compressive modulus) |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving glycidyl methacrylate.

Synthesis of Poly(glycidyl methacrylate) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a general procedure for the controlled polymerization of GMA.[2][11]

Materials:

-

Glycidyl methacrylate (GMA), inhibitor removed

-

Ethyl 2-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (B1667542) (solvent)

-

Argon or Nitrogen gas

-

Schlenk flask and line

Procedure:

-

To a dry Schlenk flask, add CuBr (1.0 eq relative to the initiator) and a magnetic stir bar.

-

Seal the flask with a rubber septum and cycle between vacuum and inert gas (e.g., argon) three times to remove oxygen.

-

In a separate vial, prepare a solution of GMA (e.g., 100 eq), EBiB initiator (1.0 eq), and anisole (50% v/v with respect to the monomer).

-

Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

-

Using a deoxygenated syringe, add the PMDETA (1.0 eq) to the Schlenk flask containing CuBr.

-

Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask via a cannula or syringe.

-

Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

-

Monitor the polymerization by taking samples periodically to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by Gel Permeation Chromatography, GPC).

-

To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF. The polymer can be purified by precipitation in a non-solvent such as cold methanol.

Melt Grafting of GMA onto Polyethylene (PE)

This protocol outlines a procedure for grafting GMA onto a polyethylene backbone using a batch mixer.[7][15]

Materials:

-

Low-density polyethylene (LDPE) or recycled polyethylene (RPE) pellets

-

Glycidyl methacrylate (GMA)

-

Dicumyl peroxide (DCP) (initiator)

-

Internal batch mixer (e.g., Brabender)

Procedure:

-

Preheat the internal mixer to the desired temperature (e.g., 170-180 °C).

-

Add the PE pellets to the mixer and allow them to melt and homogenize for a few minutes.

-

In a separate container, physically adsorb the desired amount of GMA and DCP initiator onto the PE pellets.

-

Add the GMA/DCP-coated PE pellets to the molten PE in the mixer.

-

Mix for a specified reaction time (e.g., 8-10 minutes) at a constant rotor speed (e.g., 60 rpm).

-

After the reaction, quickly remove the grafted polymer from the mixer and quench it in cold water to stop the reaction.

-

The unreacted GMA and other byproducts can be removed by dissolving the polymer in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone).

Synthesis of GMA-based Microspheres via Suspension-Emulsion Polymerization

This protocol describes the preparation of cross-linked poly(GMA-co-EGDMA) microspheres.[4][6]

Materials:

-

Glycidyl methacrylate (GMA)

-

Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Poly(vinyl alcohol) (PVA) (stabilizer)

-

Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

-

Toluene and decan-1-ol (porogens)

-

Deionized water

Procedure:

-

Prepare the aqueous phase by dissolving PVA and SDS in deionized water in a round-bottom flask equipped with a mechanical stirrer and thermometer.

-

Prepare the organic phase by mixing GMA, EGDMA, AIBN, and the porogenic solvents (toluene and decan-1-ol).

-

Add the organic phase to the aqueous phase while stirring to form a suspension.

-

Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80 °C) and maintain for several hours (e.g., 24 h) under a nitrogen atmosphere.

-

After polymerization, cool the mixture and filter the resulting microspheres.

-

Wash the microspheres extensively with hot water, ethanol, and acetone (B3395972) to remove unreacted monomers, porogens, and stabilizers.

-

Dry the microspheres in a vacuum oven.

Fabrication of GMA-based Hydrogel Scaffolds for Tissue Engineering

This protocol provides a general method for creating photo-crosslinkable hydrogels from GMA-modified biopolymers like gelatin (GelMA).[14][16]

Materials:

-

Gelatin methacryloyl (GelMA) or other GMA-modified biopolymer

-

Photoinitiator (e.g., Irgacure 2959)

-

Phosphate-buffered saline (PBS)

-

UV light source (365 nm)

Procedure:

-

Dissolve the GelMA powder in PBS at a desired concentration (e.g., 10% w/v) by heating to 40-50 °C.

-

Add the photoinitiator to the GelMA solution at a specific concentration (e.g., 0.5% w/v) and mix until fully dissolved.

-

To fabricate a scaffold, pour the GelMA precursor solution into a mold of the desired shape.

-

Expose the solution to UV light for a specific duration to initiate photo-crosslinking and form the hydrogel. The exposure time will depend on the UV intensity and the desired degree of crosslinking.

-

After crosslinking, the hydrogel scaffold can be removed from the mold and washed with PBS to remove any unreacted components.

Visualizing the Role of GMA: Workflows and Pathways

The versatility of glycidyl methacrylate can be visualized through diagrams that illustrate its role in experimental workflows and its potential influence on biological signaling pathways.

Experimental Workflows

Potential Signaling Pathway

When cells interact with a biomaterial surface functionalized with GMA-grafted ligands (e.g., RGD peptides), it can trigger intracellular signaling cascades that influence cell behavior such as adhesion, proliferation, and differentiation. A plausible pathway involves the activation of integrin receptors and downstream kinases like Focal Adhesion Kinase (FAK) and Src.

Conclusion

Glycidyl methacrylate's bifunctional character provides a powerful and versatile platform for the design and synthesis of advanced functional materials. The ability to independently address its methacrylate and epoxy functionalities allows for the creation of complex polymer architectures with precisely tailored chemical and physical properties. From enhancing the durability of industrial products to enabling the development of next-generation drug delivery vehicles and tissue engineering scaffolds, GMA continues to be a cornerstone of innovation in polymer science and biomedical engineering. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to harness the full potential of this remarkable monomer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of Tensile Shear Strength of Adhesivesï½Curing Methods to Maximize Bond Strengthï½Nagase Chemtex Co., Ltd. [group.nagase.com]

- 10. Bond Strength of One-Step Adhesives under Different Substrate Moisture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 12. Flexural Properties of New Nanocomposites for Dental Restorative That Based on (Bis–GMA) Material and Polymerized by Light Curing [jns.kashanu.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. Tuning Physical Properties of GelMA Hydrogels through Microarchitecture for Engineering Osteoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycidyl Methacrylate for Researchers and Drug Development Professionals

Introduction

Glycidyl (B131873) methacrylate (B99206) (GMA) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial sectors, particularly in the fields of polymer chemistry, materials science, and drug development.[1][2][3] Its unique molecular architecture, which incorporates both a reactive methacrylate group and an epoxy (oxirane) ring, allows for a diverse range of chemical modifications and polymerization reactions.[2][4][5] This dual functionality enables the synthesis of polymers with tailored properties, making GMA an invaluable building block for advanced materials such as adhesives, coatings, and, most notably, biomedical devices and drug delivery systems.[3] This technical guide provides a comprehensive overview of glycidyl methacrylate, focusing on its chemical and physical properties, synthesis and polymerization methodologies, and its applications in the realm of drug development.

Core Data Summary

| Property | Value |

| CAS Number | 106-91-2 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Appearance | Colorless liquid |

| Density | 1.073 - 1.083 g/cm³ at 20 °C |

| Boiling Point | 189 °C at 760 mmHg |

| Melting Point | -65 °C |

| Flash Point | 76 °C |

| Viscosity | 2.14 mPa·s at 25 °C |

| Solubility in Water | Approximately 50 g/L |

| Purity | ≥ 98.5% |

| Acid Value | ≤ 0.5% |

| Water Content | ≤ 0.1% |

Molecular Structure

Glycidyl methacrylate's structure is characterized by a methacrylate ester group and a terminal epoxide ring. This bifunctionality is the key to its versatility, allowing it to undergo polymerization via the vinyl group and a variety of ring-opening reactions at the epoxy site.[2][4][5]

Synthesis and Polymerization

Synthesis of Glycidyl Methacrylate

The industrial synthesis of glycidyl methacrylate is primarily achieved through two main routes.[6] A common method involves the reaction of methacrylic acid with glycidol.[7] Another prevalent synthesis pathway is the reaction of an alkali metal salt of methacrylic acid with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst.[6]

Experimental Protocol: Synthesis of Glycidyl Methacrylate from Sodium Methacrylate and Epichlorohydrin

This protocol is a generalized procedure based on common synthesis methods.[8]

-

Preparation of Sodium Methacrylate:

-

In a reaction vessel equipped with a stirrer and a cooling system, dissolve sodium hydroxide (B78521) in water.

-

Slowly add methacrylic acid to the sodium hydroxide solution while maintaining the temperature below 55°C to control the exothermic reaction.

-

The resulting sodium methacrylate solution is then dried, typically in an oven at a temperature below 60°C, to obtain the solid salt.

-

-

Synthesis of Glycidyl Methacrylate:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add the dried sodium methacrylate, a polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether), a phase-transfer catalyst (e.g., triethyl benzyl (B1604629) ammonium (B1175870) chloride), and an excess of epichlorohydrin.

-

Heat the mixture with stirring to a reaction temperature of 105-110°C and maintain for approximately 3 hours.

-

After the reaction, cool the mixture and filter to remove the sodium chloride byproduct.

-

The excess epichlorohydrin is removed from the filtrate by vacuum distillation at 80-90°C.

-

The crude product is then purified by further vacuum distillation to yield high-purity glycidyl methacrylate.

-

Polymerization of Glycidyl Methacrylate

Glycidyl methacrylate can be polymerized through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques. The choice of polymerization method influences the properties of the resulting polymer, such as molecular weight, polydispersity, and architecture.

Free-Radical Polymerization

This is a common and versatile method for polymerizing GMA. The reaction is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Glycidyl Methacrylate

This protocol is adapted from a reported method for the controlled radical polymerization of GMA.[9]

-

Materials:

-

Glycidyl methacrylate (GMA), inhibitor removed by passing through an alumina (B75360) column.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB).

-

Catalyst: Copper(I) bromide (CuBr).

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

-

Solvent: Toluene/Dimethylformamide (DMF) mixture.

-

-

Procedure:

-

In a Schlenk tube, add CuBr and the ligand.

-

Add the solvent mixture (e.g., 80/20 v/v toluene/DMF) and degas the solution by bubbling with nitrogen.

-

Add the initiator (EBiB) and the monomer (GMA) to the reaction mixture.

-

The reaction is carried out under a nitrogen atmosphere at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress by taking samples at different time intervals and analyzing the monomer conversion and polymer molecular weight by techniques such as NMR and GPC.

-

Terminate the polymerization by exposing the reaction mixture to air.

-

The polymer is purified by precipitating in a non-solvent like cold hexane, followed by dissolving in a suitable solvent and passing through a neutral alumina column to remove the copper catalyst.

-

The final polymer is obtained after a second precipitation and drying under vacuum.

-

Anionic Polymerization

Anionic polymerization of GMA can produce polymers with well-defined structures and narrow molecular weight distributions. However, it requires stringent reaction conditions to prevent side reactions involving the epoxy group.[10][11]

Applications in Drug Development

The unique properties of glycidyl methacrylate-based polymers make them highly suitable for various biomedical applications, including drug delivery, tissue engineering, and as biocompatible coatings.[3][12]

Hydrogels for Drug Delivery

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. GMA is a valuable comonomer in the synthesis of hydrogels for controlled drug release. The epoxy groups can be used for cross-linking or for conjugating drugs or targeting moieties.[13][14]

Experimental Workflow: Preparation of GMA-Dextran Hydrogels for Drug Release

The following is a generalized workflow based on the preparation of enzyme-degradable and pH-sensitive hydrogels for colon-specific drug delivery.[13][15]

Experimental Protocol: Synthesis of GMA-Dextran and Poly(acrylic acid) Hydrogel

This protocol is a conceptual summary based on published research.[13][15]

-

Synthesis of Glycidyl Methacrylate Dextran (GMD):

-

Dissolve dextran in a suitable solvent like DMSO.

-

Add glycidyl methacrylate and a catalyst (e.g., 4-(N,N-dimethylamino)pyridine).

-

Allow the reaction to proceed to couple the glycidyl methacrylate to the dextran backbone.

-

Purify the GMD by precipitation in a non-solvent.

-

-

Hydrogel Formation:

-

Dissolve the synthesized GMD in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Initiate photopolymerization of the GMD using a photoinitiator (e.g., ammonium peroxydisulfate) and UV irradiation to form a cross-linked network.

-

Add acrylic acid monomer and a thermal initiator (e.g., 2,2'-azobisisobutyronitrile) and polymerize to form an interpenetrating network of poly(acrylic acid).

-

-

Drug Loading and Release Study:

-

Load the hydrogel with a model drug (e.g., 5-aminosalicylic acid) by soaking the dried hydrogel in a concentrated drug solution.

-

Conduct in vitro drug release studies in simulated gastrointestinal fluids with and without the presence of enzymes (e.g., dextranase) to evaluate the pH and enzyme-sensitive release profile.

-

Functionalized Nanoparticles for Targeted Delivery

Polymers derived from GMA can be used to create functionalized nanoparticles for targeted drug delivery. The epoxy groups on the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to enhance their accumulation at specific disease sites.[16][17][18] The synthesis of such nanoparticles can be achieved through methods like emulsion or dispersion polymerization.[18] The functionalized nanoparticles can then be loaded with therapeutic agents for targeted delivery.[17][19]

References

- 1. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. jamorin.com [jamorin.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Glycidyl Methacrylate: Synthesis, Properties, and Applications [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. CN1569823A - Method for preparing glycidyl methacrylate - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Anionic polymerization and copolymerization of glycidyl methacrylate initiated by lithium organocuprate [journal.buct.edu.cn]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. mdpi.com [mdpi.com]

- 13. Drug release from the enzyme-degradable and pH-sensitive hydrogel composed of glycidyl methacrylate dextran and poly(acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of hydrogels formed from a glycidyl methacrylate derivative of galactomannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Composite glycidyl methacrylated dextran (Dex-GMA)/gelatin nanoparticles for localized protein delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Poly(glycidyl methacrylate)-functionalized magnetic nanoparticles as platforms for linking functionalities, bioentities and organocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

Navigating the Risks: A Technical Guide to the Safe Handling of Glycidyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals